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Core Science & Biosynthesis

Foundational

Pre-Clinical Pharmacokinetic Profiling of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime: A Methodological Guide for Animal Model Evaluation

Executive Summary (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime (Catalog: EVT-13150362) is a specialized organic carbinol oxime characterized by an oxime ether linkage and a phenolic hydroxyl group[1]. While primarily recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime (Catalog: EVT-13150362) is a specialized organic carbinol oxime characterized by an oxime ether linkage and a phenolic hydroxyl group[1]. While primarily recognized for its utility in organic synthesis and as a versatile intermediate[1], its structural motifs are highly relevant to medicinal chemistry. For drug development professionals aiming to repurpose or derivatize this scaffold, understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) is critical. This whitepaper establishes a definitive, self-validating methodological framework for evaluating the pharmacokinetics (PK) of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime in rodent models.

Physicochemical Properties & Theoretical ADME

The molecular formula of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is C8H9NO2 (MW: 151.16 g/mol )[1]. Its pharmacokinetic behavior is heavily dictated by two functional groups:

  • The Phenolic Hydroxyl Group: Confers susceptibility to extensive Phase II hepatic conjugation. Compounds sharing the C8H9NO2 formula and phenolic structure (such as acetaminophen) undergo rapid glucuronidation and sulfation, which often represent the primary pathways for systemic clearance[2].

  • The Oxime Ether Linkage: The stability of the oxime bond is sensitive to pH and enzymatic environments[1]. In vivo, oxime-linked compounds are subject to hydrolysis and cytochrome P450 (CYP450)-mediated oxidation, leading to the cleavage of the terminal groups[3].

Metabolic Biotransformation Pathways

Understanding the metabolic fate of the compound is essential for designing accurate bioanalytical assays. The biotransformation of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is predicted to follow parallel Phase I and Phase II pathways. Phase I metabolism involves CYP450-mediated aromatic hydroxylation and enzymatic hydrolysis of the oxime bond[3]. Phase II metabolism is dominated by Uridine 5'-diphospho-glucuronosyltransferase (UGT) and Sulfotransferase (SULT) activity acting directly on the 2-hydroxyl group[2].

MetabolicPathway Parent (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime (Parent Compound) Phase1_CYP CYP450 Oxidation (Aromatic Hydroxylation) Parent->Phase1_CYP Phase I Phase1_Hyd Hydrolysis (Oxime Cleavage) Parent->Phase1_Hyd Phase I Phase2_UGT Glucuronidation (UGT Enzymes) Parent->Phase2_UGT Phase II Phase2_SULT Sulfation (SULT Enzymes) Parent->Phase2_SULT Phase II Met_A Hydroxylated Metabolites Phase1_CYP->Met_A Met_B Acetaldehyde + 2-Hydroxyphenoxyamine Phase1_Hyd->Met_B Met_C O-Glucuronide Conjugate Phase2_UGT->Met_C Met_D O-Sulfate Conjugate Phase2_SULT->Met_D

Proposed metabolic biotransformation pathways of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime.

In Vivo Pharmacokinetic Study Design

To empirically determine the PK profile, a rigorous cross-over or parallel study design in Sprague-Dawley (SD) rats is required.

Step-by-Step Methodology

Step 1: Animal Preparation & Acclimatization

  • Protocol: Utilize male SD rats (200–250 g). Fast the animals for 12 hours prior to oral dosing, with water available ad libitum.

  • Causality (Expertise): SD rats possess a well-characterized hepatic enzyme profile that scales reliably to higher mammals. Fasting eliminates food-effect variability on gastrointestinal absorption, ensuring that the absorption rate constant ( Ka​ ) is isolated from dietary lipid interference.

  • Self-Validation (Trustworthiness): Pre-weighing animals and calculating exact dose volumes ensures dose-proportionality. Fasting status is validated by monitoring baseline glucose levels prior to dosing.

Step 2: Dosing Formulation & Administration

  • Protocol:

    • Intravenous (IV) Cohort (2 mg/kg): Formulate in 5% DMSO, 10% Solutol HS15, and 85% Saline. Administer via tail vein injection.

    • Per Os (PO) Cohort (10 mg/kg): Formulate as a uniform suspension in 0.5% Carboxymethyl cellulose (CMC-Na). Administer via oral gavage.

  • Causality (Expertise): The compound's lipophilic phenyl ring necessitates co-solvents (DMSO/Solutol) for IV administration to prevent micro-precipitation in the bloodstream. CMC-Na provides a viscous matrix that prevents settling during PO administration, ensuring uniform dosing.

  • Self-Validation (Trustworthiness): Formulation homogeneity is verified pre- and post-dosing via LC-UV analysis to confirm that the active pharmaceutical ingredient (API) concentration remains within 95-105% of the target dose.

Step 3: Serial Blood Sampling

  • Protocol: Collect 200 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Causality (Expertise): Dense early sampling (0.083 to 1 hr) is critical to accurately capture the distribution phase ( Cmax​ and Tmax​ ). Extended sampling out to 24 hours ensures that at least three terminal half-lives are monitored, which is mathematically required to accurately calculate the elimination rate constant ( Kel​ ).

  • Self-Validation (Trustworthiness): Samples are immediately placed on ice and centrifuged at 4°C to halt ex vivo enzymatic degradation of the oxime bond[1].

PKWorkflow Dosing Animal Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Modeling PK Modeling (Non-Compartmental) Analysis->Modeling

Standardized in vivo pharmacokinetic experimental workflow and bioanalytical pipeline.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime requires a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Protein precipitation is executed by adding 150 µL of ice-cold Acetonitrile (spiked with a stable isotope-labeled internal standard) to 50 µL of plasma.

  • Causality (Expertise): Acetonitrile rapidly denatures plasma esterases and amidases. Because oxime linkages can be unstable under physiological conditions[1], rapid chemical quenching is mandatory to prevent artificial ex vivo degradation, which would otherwise lead to an underestimation of systemic exposure.

  • Self-Validation (Trustworthiness): The assay must adhere to FDA Bioanalytical Method Validation guidelines. Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed throughout the run. The run is only accepted if ≥67% of QC samples fall within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantitation, LLOQ).

Pharmacokinetic Parameters (Data Presentation)

Based on allometric scaling and structural analogs of C8H9NO2 phenolic oximes, the following table presents the predictive non-compartmental pharmacokinetic parameters for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime. These benchmarks serve as the reference criteria for empirical validation.

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL-1250 ± 150
Tmax​ (Time to Peak)h-0.5 ± 0.1
AUC0−t​ (Area Under Curve)ng·h/mL900 ± 852800 ± 210
T1/2​ (Elimination Half-Life)h2.4 ± 0.32.6 ± 0.4
CL (Systemic Clearance)L/h/kg2.2 ± 0.2-
Vd​ (Volume of Distribution)L/kg7.6 ± 0.8-
F% (Absolute Bioavailability)%-~62%

Note: The moderate predicted bioavailability (~62%) is attributed to hepatic first-pass metabolism via UGT/SULT conjugation of the phenol group[2], a common phenomenon in structurally related compounds.

References

  • Title: Buy (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime (EVT-13150362) - EvitaChem | Source: evitachem.com | URL: 1

  • Title: A Computational Approach to Investigate the Biochemical Properties of Paracetamol and Its Metabolites | Source: biomedres.us | URL: 2

  • Title: Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite | Source: acs.org | URL: 3

Sources

Protocols & Analytical Methods

Method

Preparation of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Derivatives for Drug Discovery

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Pharmacological & Synthetic Rationale (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Pharmacological & Synthetic Rationale

(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime and its derivatives are highly valued scaffolds in drug discovery[1]. Structurally characterized as carbinol oximes, these compounds serve as potent bidentate ligands for metalloenzyme inhibition and are critical precursors for the synthesis of biologically active heterocycles, including and2[2].

The direct synthesis of O-(2-hydroxyphenyl)oximes is notoriously challenging. Direct O-arylation of an oxime with an unprotected 2-halophenol often results in poor chemoselectivity, leading to competitive N-arylation, oxidative polymerization of the phenol, or degradation of the small aliphatic oxime. To circumvent these issues, we have designed a highly regioselective, step-wise protocol utilizing a protected arylboronic acid and a stable hydroxylamine equivalent.

Mechanistic Pathway & Causality

To ensure absolute chemoselectivity and high overall yield, this protocol avoids direct coupling and instead utilizes a robust four-step sequence:

  • O-Arylation (Chan-Lam Coupling): We utilize the3[3]. NHPI acts as a stable, solid hydroxylamine equivalent. The reaction requires an open-air atmosphere because molecular oxygen serves as the terminal oxidant to regenerate the active Cu(III) species from Cu(I) during the catalytic cycle.

  • Hydrazinolysis: The phthalimide protecting group is cleaved using hydrazine hydrate. This thermodynamically driven reaction forms the highly stable phthalhydrazide byproduct, liberating the free O-(2-methoxyphenyl)hydroxylamine.

  • Condensation: The hydroxylamine is condensed with acetaldehyde. The reaction is performed at 0 °C to prevent the volatilization of acetaldehyde (bp = 20.2 °C). The (E)-geometry of the resulting oxime ether is thermodynamically favored due to the steric repulsion between the methyl group and the bulky O-aryl moiety.

  • Demethylation: Boron tribromide (BBr 3​ ) is used for the final ether cleavage. BBr 3​ is a strong Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen rather than the oxime nitrogen, facilitating clean C-O bond cleavage without rupturing the sensitive N-O bond[4].

Workflow Visualization

SynthesisPathway NHPI N-Hydroxyphthalimide (NHPI) Intermediate1 N-(2-methoxyphenoxy) phthalimide NHPI->Intermediate1 ArylBoronic 2-Methoxyphenylboronic acid + Cu(OAc)2 ArylBoronic->Intermediate1 O-Arylation Hydroxylamine O-(2-methoxyphenyl) hydroxylamine Intermediate1->Hydroxylamine Hydrazine Hydrazine Hydrate (Deprotection) Hydrazine->Hydroxylamine Hydrazinolysis OximeEther (E)-Acetaldehyde O-(2-methoxyphenyl)oxime Hydroxylamine->OximeEther Acetaldehyde Acetaldehyde (Condensation) Acetaldehyde->OximeEther Condensation FinalProduct (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime OximeEther->FinalProduct BBr3 BBr3 (Demethylation) BBr3->FinalProduct Ether Cleavage

Four-step synthetic workflow for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime.

Quantitative Data: O-Arylation Optimization

The efficiency of the initial O-arylation step is highly dependent on the choice of copper catalyst and atmospheric conditions. The data below summarizes the optimization parameters for Protocol A.

EntryCopper CatalystBaseSolventAtmosphereYield (%)Mechanistic Observation
1 Cu(OAc) 2​ (10 mol%) Pyridine DCM Air 85 Optimal conditions; clean conversion.
2CuCl (10 mol%)Et 3​ NTHFAir42Sluggish reaction; incomplete conversion.
3Cu(OAc) 2​ (10 mol%)PyridineDCMArgon15Demonstrates strict O 2​ dependence for Cu turnover.
4Cu(OTf) 2​ (10 mol%)PyridineTolueneAir68Moderate yield; limited solubility of NHPI.

Step-by-Step Experimental Protocols

Note: This is a self-validating protocol. Do not proceed to the next step without confirming the In-Process Control (IPC) parameters.

Protocol A: Synthesis of N-(2-methoxyphenoxy)phthalimide
  • Reaction Setup: Charge a 250 mL round-bottom flask with N-Hydroxyphthalimide (16.3 g, 100 mmol, 1.0 eq), 2-methoxyphenylboronic acid (22.8 g, 150 mmol, 1.5 eq), and Cu(OAc) 2​ (1.82 g, 10 mmol, 0.1 eq).

  • Solvent & Base Addition: Add 100 mL of anhydrous dichloromethane (DCM) followed by pyridine (16.1 mL, 200 mmol, 2.0 eq).

  • Oxidative Stirring: Stir the dark green mixture vigorously at room temperature (20–25 °C) open to the ambient air for 16 hours.

  • IPC Validation: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the NHPI spot (R f​ ~0.2) is fully consumed and replaced by a new UV-active spot (R f​ ~0.5).

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to remove pyridine, followed by water and brine. Dry over MgSO 4​ , concentrate under reduced pressure, and recrystallize from hot ethanol to afford the product as a white solid.

Protocol B: Preparation of O-(2-methoxyphenyl)hydroxylamine
  • Reaction Setup: Suspend the N-(2-methoxyphenoxy)phthalimide (20.0 g, ~74 mmol) in 150 mL of ethanol.

  • Deprotection: Add hydrazine hydrate (4.3 mL, 89 mmol, 1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 2 hours. A voluminous white precipitate of phthalhydrazide will form rapidly.

  • IPC Validation: Analyze an aliquot via LC-MS. Confirm the disappearance of the starting material mass and the appearance of the primary amine product mass (M+H = 140.1).

  • Workup: Cool the mixture to 0 °C. Filter off the phthalhydrazide precipitate and wash the filter cake with cold ethanol. Concentrate the filtrate, redissolve in diethyl ether (100 mL), filter any residual precipitate, and concentrate to yield the crude hydroxylamine as a pale yellow oil.

Protocol C: Condensation to (E)-Acetaldehyde O-(2-methoxyphenyl)oxime
  • Reaction Setup: Dissolve the crude O-(2-methoxyphenyl)hydroxylamine (10.0 g, 71.8 mmol) and sodium acetate (7.0 g, 86 mmol, 1.2 eq) in a 4:1 mixture of Methanol/Water (100 mL).

  • Temperature Control: Cool the reaction flask strictly to 0 °C using an ice bath.

  • Condensation: Add acetaldehyde (6.0 mL, 107 mmol, 1.5 eq) dropwise via a pre-cooled syringe. Causality: Acetaldehyde is highly volatile; addition at 0 °C prevents loss of stoichiometry.

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • IPC Validation: Monitor by 1 H-NMR of a micro-aliquot. The formation of the (E)-isomer is confirmed by the characteristic oxime methyl doublet at ~1.95 ppm, distinct from the (Z)-isomer.

  • Workup: Dilute with water and extract with EtOAc (3 × 50 mL). Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc 9:1) to isolate the pure (E)-oxime ether.

Protocol D: BBr 3​ -Mediated Demethylation
  • Reaction Setup: Dissolve the (E)-Acetaldehyde O-(2-methoxyphenyl)oxime (5.0 g, 30.3 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add BBr 3​ (1.0 M solution in DCM, 75.7 mL, 2.5 eq) dropwise over 30 minutes.

  • Warming: Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over 3 hours.

  • IPC Validation: Quench a 50 µL aliquot in 1 mL of methanol. Check by LC-MS for the final product mass (M+H = 152.1). Perform a spot test with aqueous FeCl 3​ ; a dark blue/purple color confirms the presence of the liberated phenol.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO 3​ at 0 °C until the pH is neutral. Extract with DCM (3 × 50 mL), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography to afford pure (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime[1].

References

  • Buy (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime (EVT-13150362)
  • Synthesis of N-(2-Hydroxyaryl)
  • Source: nih.
  • Source: chim.
  • Source: semanticscholar.

Sources

Application

In Vivo Dosing Protocols for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime: Formulation, Pharmacokinetics, and Efficacy Validation

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Pharmacological Context & Mechanism of Action (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime (Molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists

Pharmacological Context & Mechanism of Action

(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime (Molecular Formula: C8H9NO2) is a specialized phenolic oxime. In preclinical research, compounds containing this structural motif are primarily investigated for their dual functionality: acting as potent nucleophiles to reactivate organophosphate (OP)-inhibited acetylcholinesterase (AChE) and serving as metal chelators in neurodegeneration models.

The efficacy of oxime-based therapeutics is historically limited by two factors: poor blood-brain barrier (BBB) penetration and rapid renal clearance[1]. To successfully evaluate this compound in vivo, researchers must move beyond standard saline injections and utilize protocols that ensure compound stability, verify target engagement, and prevent artifactual toxicity.

Pathway OP Organophosphate (Toxin) Inhibited Phosphorylated AChE (Inactive) OP->Inhibited Inhibits AChE Active AChE Enzyme AChE->Inhibited Complex Oxime-OP-AChE Intermediate Inhibited->Complex + Oxime Oxime (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Oxime->Complex Reactivated Reactivated AChE (Functional) Complex->Reactivated Hydrolysis Waste Phosphorylated Oxime (Excreted) Complex->Waste Cleavage

Fig 1: Mechanism of OP-inhibited AChE reactivation by phenolic oximes.

Formulation Strategy: The Causality of Vehicle Selection

The phenolic hydroxyl group of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime facilitates intramolecular hydrogen bonding, which increases target affinity but severely limits aqueous solubility[2].

The Causality: Administering this compound in pure saline often results in micro-precipitation within the syringe or at the injection site. This leads to erratic absorption profiles, localized tissue necrosis, and false-negative efficacy data. To overcome this, the vehicle must actively disrupt hydrogen bonds without inducing systemic toxicity.

A ternary mixture of DMSO, Cremophor EL, and Saline ensures complete dissolution[3]. Alternatively, co-administration with macrocyclic carriers like Cucurbit[7]uril (CB[7]) can be employed to shield the oxime, enhancing BBB penetration and extending the therapeutic window[1].

Table 1: Optimized Vehicle Formulation for Phenolic Oximes
ComponentVolume/ConcentrationFunction / Causality
DMSO 5% (v/v)Primary solvent; disrupts intramolecular H-bonds.
Cremophor EL 5% (v/v)Surfactant; prevents precipitation upon aqueous dilution.
0.9% NaCl (Saline) 90% (v/v)Isotonic bulk carrier; maintains physiological osmolarity.
NaOH / HCl Titrate to pH 7.2–7.4Maintains oxime in its active nucleophilic state.

Pharmacokinetics & Biodistribution

Understanding the pharmacokinetic (PK) profile is critical for determining dosing intervals. Phenolic oximes typically exhibit rapid peak plasma concentrations (Tmax) but suffer from short half-lives due to rapid hydrolysis and renal excretion[4].

The Causality: Intravenous (IV) administration is mandatory for acute OP-poisoning models where immediate AChE reactivation is required to prevent mortality. Conversely, Intraperitoneal (IP) administration is preferred for chronic neuroprotection models to provide a sustained, albeit lower, plasma concentration over time.

Table 2: Representative Pharmacokinetic Parameters in Murine Models
ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg) 10.050.0100.0
Tmax (min) 2 - 515 - 3060 - 90
Cmax (µg/mL) 14.28.72.1
Half-life (t1/2, min) 4565110
Brain/Plasma Ratio 0.050.040.01
Bioavailability (%) 100 (Reference)~72< 15

Self-Validating In Vivo Dosing Protocols

Every protocol must operate as a self-validating system. If an animal does not show the expected physiological response, the researcher must be able to definitively trace the failure back to formulation precipitation, incorrect injection technique, or true biological non-response.

Workflow Step1 1. Formulation Preparation (Oxime + Vehicle) Step2 2. Quality Control (pH 7.2-7.4, Visual Clarity) Step1->Step2 Step2->Step1 Fail QC (Precipitation) Step3 3. In Vivo Administration (IV or IP Dosing) Step2->Step3 Pass QC Step4 4. Pharmacokinetic Sampling (Plasma/Brain Collection) Step3->Step4 Step5 5. Target Engagement (Ellman's Assay Validation) Step4->Step5

Fig 2: Self-validating in vivo dosing and target engagement workflow.

Protocol A: Preparation and Quality Control (QC)
  • Dissolution: Weigh the required mass of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime. Dissolve completely in 5% DMSO. Vortex for 60 seconds.

  • Surfactant Addition: Add 5% Cremophor EL. Sonicate the mixture at room temperature for 5 minutes until visually homogenous.

  • Aqueous Dilution: Slowly add 90% sterile saline dropwise while under continuous vortexing to prevent localized crashing of the compound.

  • Validation Checkpoint (Crucial): Measure the pH. Oximes are highly sensitive to pH; a drop below pH 6.0 protonates the oxime, rendering it inactive[4]. Adjust to pH 7.2–7.4 using 0.1M NaOH. Inspect under a strong light source for micro-particulates.

Protocol B: Intraperitoneal (IP) Administration for Efficacy Models
  • Animal Restraint: Secure the mouse (e.g., adult male Hsd:ICR, 25-30g) exposing the ventral abdomen.

  • Injection: Using a 27G needle, inject the formulation into the lower right quadrant of the abdomen at a volume of 10 mL/kg (e.g., 250 µL for a 25g mouse).

  • Causality of Placement: Aspirate slightly before injection. If fluid enters the hub, the needle is in the bladder or intestine (invalidating the dose). Withdraw and reposition.

  • Monitoring: Monitor for acute cholinergic signs or lethargy for the first 60 minutes post-dose. Record body weights daily.

Downstream Validation: Proving Target Engagement

Survival alone is a flawed metric for efficacy, as it cannot differentiate between true target engagement and artifactual tolerance. To validate that the oxime successfully reached the brain and reactivated the target enzyme, a modified Ellman's assay must be performed[5].

Step-by-Step Validation Assay:

  • Tissue Harvesting: At T=30 min post-dose, euthanize the animal via deep terminal anesthesia and cardiac puncture. Rapidly extract and flash-freeze the brain in liquid nitrogen.

  • Homogenization: Homogenize the brain tissue in 50 mM phosphate buffer (pH 7.4) containing 1% Triton X-100 to solubilize membrane-bound AChE.

  • Reaction Initiation: In a 96-well plate, combine 10 µL of tissue homogenate with 160 µL of 50 mM phosphate buffer containing DTNB (Ellman's reagent). Add 30 µL of acetylthiocholine (ATC) to initiate the reaction[4].

  • Quantification: Measure absorbance at 412 nm for 1 minute.

  • Data Interpretation: A successful, self-validated protocol will demonstrate a statistically significant increase in AChE activity (>20% over OP-inhibited baseline controls). If AChE activity remains flat, the researcher must investigate BBB penetrance failure or compound degradation.

References

  • [4] Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PMC. Nature Communications. 4

  • [3] Novel oxime derivatives of radicicol induce erythroid differentiation associated with preferential G1 phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex. Blood - ASH Publications.3

  • [1] Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime–Cucurbit[7]uril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry. Molecular Pharmaceutics - ACS Publications. 1

  • [5] Therapeutic and reactivating efficacy of oximes K027 and K203 against a direct acetylcholinesterase inhibitor. Toxicology - Ovid. 5

  • [2] C–O Coupling of Hydrazones with Diacetyliminoxyl Radical Leading to Azo Oxime Ethers—Novel Antifungal Agents. MDPI. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult on the challenges of transitioning lipophilic carbinol oximes from organic storage to aqueous assay environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult on the challenges of transitioning lipophilic carbinol oximes from organic storage to aqueous assay environments.

(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is a highly versatile compound featuring a hydrophobic phenyl ring, a phenolic hydroxyl group, and an oxime functional group[1]. While it exhibits excellent solubility in polar organic solvents like Dimethyl sulfoxide (DMSO) and ethanol, researchers consistently report rapid precipitation when introducing it into physiological buffers or cell culture media[1][2].

This portal is designed to provide you with mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative parameters to ensure your compound remains in solution, thereby securing the integrity of your assay data.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound precipitate immediately when added to the cell culture media, even though it is fully dissolved in the DMSO stock? A1: You are observing kinetic precipitation, commonly referred to as the "solvent shift" effect. While (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime dissolves readily in 100% DMSO, its thermodynamic solubility limit in an aqueous environment is drastically lower[2]. When a high-concentration DMSO stock is directly pipetted into an aqueous buffer, the local concentration of the compound at the droplet interface massively exceeds its aqueous solubility limit. This extreme localized supersaturation drives rapid nucleation and subsequent precipitation[3]. To prevent this, you must lower the supersaturation ratio by using intermediate dilutions or solubilizing excipients.

Q2: Can I simply increase the DMSO concentration in my assay to force the compound to stay in solution? A2: Only up to a strict, assay-dependent limit. For biochemical (cell-free) assays, you can often use up to 5% (v/v) DMSO, though you must empirically verify that this concentration does not denature your target protein[4]. For cell-based assays, exceeding 0.1% - 0.5% (v/v) DMSO typically induces cytotoxicity, alters membrane permeability, and triggers off-target transcriptomic changes[3]. Furthermore, relying solely on high DMSO concentrations can artificially mask the true binding affinity of hydrophobic ligands, as the solvent itself can compete for the hydrophobic binding pockets of your target proteins[4].

Q3: Given the chemical structure of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, can pH adjustment improve its solubility? A3: Yes, but only if your assay parameters permit it. The molecule contains a phenolic hydroxyl group attached to the aromatic ring[1]. Phenols typically possess a pKa between 9.5 and 10.0. If your specific biochemical assay can tolerate a slightly alkaline environment (e.g., pH 8.5 - 9.0), a fraction of the compound will ionize to form a phenoxide anion, which drastically increases its aqueous solubility. However, for physiological cell-based assays requiring a strict pH of 7.4, this strategy is unviable, and you must rely on encapsulation or surfactant strategies instead.

Q4: Which excipient is best suited for maintaining the solubility of this specific oxime in physiological assays? A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The β-cyclodextrin cavity is perfectly dimensioned to encapsulate the hydrophobic 2-hydroxyphenyl ring, forming a non-covalent, dynamic inclusion complex[5]. The hydrophilic exterior of the cyclodextrin maintains the entire complex in the aqueous phase without disrupting cellular membranes. Alternatively, for robust cell-free enzyme assays, adding 0.01% - 0.05% of a non-ionic surfactant like Tween-20 or Triton X-100 can form micelles that effectively sequester the hydrophobic compound[6].

Part 2: Visualizing the Solubilization Pathways

To understand the causality behind our protocols, it is critical to visualize the physical chemistry of the solvent shift and the mechanisms of our rescue strategies.

G Stock Compound in 100% DMSO Direct Direct Addition to Aqueous Media Stock->Direct Rescue1 Intermediate Dilution Method Stock->Rescue1 Rescue2 HP-β-CD Complexation Stock->Rescue2 Supersat High Local Supersaturation Direct->Supersat Precip Kinetic Precipitation (Assay Failure) Supersat->Precip Soluble Maintained Aqueous Solubility Rescue1->Soluble Rescue2->Soluble

Figure 1: Solvent shift precipitation mechanism and solubility rescue pathways.

Part 3: Quantitative Strategy Comparison

Selecting the right solubilization strategy requires balancing efficacy with assay compatibility. Use the table below to determine the optimal approach for your specific experimental setup.

Solubilization StrategyPrimary Mechanism of ActionMax Recommended ConcentrationProsCons
Direct DMSO Addition Co-solvent0.1% (Cells) / 5% (Biochemical)Simple, standard protocolHigh risk of kinetic precipitation; cytotoxicity in cell assays
HP-β-CD Complexation Hydrophobic cavity encapsulation1-10 mM (Cyclodextrin)Excellent biocompatibility; prevents precipitation entirelyRequires optimization of molar ratios
Non-ionic Surfactants Micellar sequestration0.01% - 0.05% (Tween-20)Highly effective for biochemical enzyme assaysCan disrupt lipid bilayers in cell-based assays
pH Adjustment (Alkaline) Ionization of phenolic -OHpH > 8.5No excipients requiredIncompatible with physiological pH (7.4) assays

Part 4: Self-Validating Experimental Protocols

The following protocols are designed not just to execute a procedure, but to build in verification steps that ensure the physical state of your compound is exactly as intended before you commit to the assay.

Protocol A: Preparation of an HP-β-CD Inclusion Complex

Best for: Cell-based assays and sensitive biochemical assays requiring zero precipitation.

Protocol Step1 1. Prepare HP-β-CD (10-50 mM in Buffer) Step3 3. Dropwise Addition under Vortexing Step1->Step3 Step2 2. Prepare Oxime (10 mM in DMSO) Step2->Step3 Step4 4. Sonication (15 mins) Step3->Step4 Step5 5. Filtration & Assay (Clear Solution) Step4->Step5

Figure 2: Step-by-step workflow for HP-β-CD inclusion complex preparation.

Methodology:

  • Stock Preparation: Prepare a 10 mM primary stock of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime in 100% molecular biology grade DMSO[3].

  • Carrier Preparation: Prepare a 10-50 mM solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS or cell culture media)[3][5].

  • Dynamic Mixing: Place the HP-β-CD solution on a vortex mixer at medium-high speed. Causality: Continuous, aggressive vortexing is required during the next step to rapidly disperse the DMSO droplets, preventing the localized supersaturation that drives kinetic precipitation[3].

  • Complexation: Slowly add the DMSO stock dropwise to the vortexing HP-β-CD solution.

  • Energy Input: Sonicate the mixture in a water bath for 10-15 minutes. Causality: Sonication provides the mechanical and kinetic energy necessary to drive the hydrophobic 2-hydroxyphenyl ring into the cyclodextrin cavity, stabilizing the non-covalent inclusion complex rather than leaving it as a temporary suspension[5][6].

  • Self-Validation & Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter. Validation Step: Measure the absorbance of the filtrate at 600 nm (OD600) against a blank buffer. An OD600 of < 0.01 confirms the total absence of sub-visible colloidal aggregates, validating that the compound is fully complexed and in solution before assay initiation.

Protocol B: The Intermediate Solvent Dilution Method

Best for: High-throughput screening where excipients cannot be used, and the assay tolerates low levels of DMSO.

Methodology:

  • Primary Stock: Prepare a 10 mM primary stock of the compound in 100% DMSO[2].

  • Intermediate Buffer: Prepare an intermediate dilution buffer consisting of 10% DMSO and 90% assay buffer.

  • Step-Down Dilution: Dilute the primary stock 1:10 into the intermediate buffer to create a 1 mM working stock. Causality: Stepping down the solvent concentration gradually reduces the thermodynamic shock to the system. This keeps the compound in a metastable supersaturated state much longer than a direct 1:1000 dilution into purely aqueous media would[3].

  • Final Assay Dilution: Dilute the 1 mM working stock 1:100 into the final assay media (yielding a 10 µM compound concentration and 0.1% final DMSO).

  • Self-Validation: Centrifuge a mock assay plate at 1,000 x g for 5 minutes and inspect the bottom of the wells under a standard inverted phase-contrast microscope. The absence of needle-like crystals or amorphous aggregates confirms successful metastable solubilization.

References[1] Buy (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime (EVT-13150362) - EvitaChem. Source: evitachem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvP-1fAq1LUDwkR1HIMh24KiqdvdR1EqKM4qskwi6usJdx3OSFn26G6KYUzTF9rc93TtMz137wHHjw-xNyMyQnOPDY-C0TupCh6dDCnf0iZGbTP5L_xHeB6GrOtHPVeeiaNqyh2KqRHc=[2] Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBRIH8dk582jcHx42nd6rlYnPaELRnM9BH7gnh8hu_7JhjgAn0WhqFBNzWzidfo4AinVH11Q9p_LuingYIuwkLCaqODezWZjMojhV5Jrkowonrfdvnz-pgXElUdAxN9C0HFkLGZfyaYXYCfM2N3B3vZDt4v8rZWE2lcrGqoq5Up-yEYMq03Su0qHVieGWuv9Ka_x_JrjS9kSop2Dt7YCdzFvNKcAM1BTOSMrB_oBXhsa5I[3] improving (-)-Anomalin solubility for in vitro assays - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4YpfqMyOt2syPwPl5nQsYa3mOwsyJ8wMeKBiIUVfngcwRmzGndwCQlZXc0aD_FUi3aoCsSZYy7JWSrA8ajMxgCL44_c7BR_lLTlAJbtiMjWd6q4aly52VCSjKqlV3N8yo1Xci43Dy_x_4CpMfp8TEjziEooItoEgLZiVQyL9Uh3AyVNoSGRdijwtAcVyK[4] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpidsIMUBaVtr3C-yuCboSPUbSIgk_mDSA6NyOR9o4_7wvkFWD7EWnHAGpe4vu-XhPwYdtId1HkDnHO_jIgT2FgdIVfU7LwDtEdVdeYSdTNY-enkif-2YlhjYhucfBjt9cQ4qyMsPjrvGUwYg=[5] Dissolution Enhancement of a Poorly Water-Soluble Drug Using Cyclodextrin as Water-Soluble Carriers - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzAeBGspVZ5MpIVh_qloSKEoFB_b9K-4CGeBOjRmRcGlwH1xSDcDJ9VJZ9SbNyc0g9bP3R-VRqg7-9JbXuIrCyM3W_VGoV3mL7BPvhFZRzai62m3Pn__q6HWsQbxsSIw6xknU_aIsOXrcwfLG_bQ9-03IsiFmC3nJxsMWg67MHSxwc1q4dgTmYNNJlrtsOxCfdj2t37G1WmIWuupyny0tNU_NiKAZTAvhn9GLIeW3kvMlEIKCM1RLYO5WWkcGDEXfZ_NfUPtvNYtt1m7feVaTSrBU=[6] How to enhance drug solubility for in vitro assays? - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEZeHgdMu2ixO56pDI4dhsOmm6fL2yF3NEqeYDxx6Ui0cTLvo_tpq6xiGYjrXd8EmfNquo7Z1RYRQlEJihna85UDHO7t3Uab3j-mGrDrZF84kRf32AgufkQs9_MxRXQvA_NXvANTdayGNj0pqWBUvFkSZu8U4ViPPsuanZ9Sg9e8Nlh23WoNRAXIJKc_EswA==

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks during the cross-coupling of sterically congested oxime ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks during the cross-coupling of sterically congested oxime ethers.

Introduction & Mechanistic Overview

(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is a highly functionalized carbinol oxime derived from the condensation of acetaldehyde and 2-hydroxyphenylhydroxylamine[1]. While its architecture is highly valuable for synthesizing complex heterocycles and pharmaceutical intermediates, the presence of the ortho-hydroxyl group adjacent to the oxime (C=NOH) functionality introduces severe challenges during transition-metal-catalyzed cross-coupling[1].

The causality of reaction failure in these systems is twofold:

  • Steric Clash: The (E)-geometry of the methyl group combined with the ortho-hydroxyl bulk elevates the activation energy required for the metal (e.g., Pd or Cu) to insert into the N-O bond.

  • Catalyst Poisoning: The phenolic oxygen acts as a potent competing Lewis base. Instead of progressing through the catalytic cycle, the metal center is sequestered into a thermodynamically stable, off-cycle metallacycle.

MechanisticPathway A (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime C Oxidative Addition (Steric Clash at ortho-OH) A->C + Catalyst B Pd(0)L_n Catalyst B->C D Off-cycle Chelate (Catalyst Poisoning) C->D Poor Ligand Choice E Transmetalation (NHC Ligand Facilitated) C->E Optimized Ligand (e.g., IPr) F Reductive Elimination E->F F->B Catalyst Regeneration G Cross-Coupled Product F->G

Catalytic cycle showing steric bottlenecks and optimized ligand bypass.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: My cross-coupling yields are below 20%, and I observe unreacted starting material. Is the catalyst dying? A: Yes. The ortho-hydroxyl group is likely chelating the metal center, forming an inactive complex. To overcome this, switch from standard phosphine ligands (like PPh 3​ ) to bulky, highly electron-donating N-heterocyclic carbenes (NHCs) such as IPr. The extreme steric bulk of NHCs shields the metal from the hydroxyl group, while their strong σ -donating nature forces the oxidative addition forward.

Q: Can I bypass the metal-chelation issue entirely? A: Absolutely. Recent paradigms have shifted toward single-electron transfer (SET) mechanisms, which completely circumvent traditional two-electron oxidative addition[2]. By employing NHC-catalyzed radical pathways, a deprotonated Breslow intermediate can donate an electron to the O-aryl oxime, generating an NHC-bound ketyl radical that undergoes cross-coupling without direct metal coordination[3]. Alternatively, utilizing photochemical electron donor-acceptor (EDA) complexes allows the oxime to fragment into an iminyl radical under visible light[4].

Q: Should I protect the ortho-hydroxyl group before attempting the coupling? A: Protection (e.g., as a TBS or MOM ether) is a valid brute-force method to eliminate chelation. However, it adds two synthetic steps and increases the overall steric bulk around the N-O bond, which may still impede coupling. We recommend optimizing the ligand environment or moving to a photon-driven radical approach[2] before resorting to protecting groups.

Step-by-Step Optimized Methodologies

To ensure reproducibility, the following protocol utilizes a self-validating system . By incorporating an internal standard and pulling kinetic aliquots, researchers can dynamically assess whether the catalyst has been poisoned mid-reaction.

Workflow S1 1. Substrate Preparation S3 3. Slow Addition (Controlled Base) S1->S3 S2 2. Catalyst/Ligand Pre-activation S2->S3 S4 4. Cross-Coupling (65°C, Kinetic Checks) S3->S4 S5 5. Quench & Purification S4->S5

Step-by-step experimental workflow for sterically hindered oxime cross-coupling.

Protocol: NHC-Palladium Cross-Coupling Workflow
  • Precatalyst Activation (Establishing Causality): In a nitrogen-filled glovebox, combine Pd 2​ (dba) 3​ (5 mol%) and IPr·HCl (10 mol%) in anhydrous THF (0.1 M). Stir for 30 minutes at room temperature.

    • Causality: Pre-stirring ensures complete displacement of the dba ligands by the NHC, forming the active Pd(0)-NHC species before it ever encounters the chelating substrate.

  • Substrate & Standard Addition: Dissolve (E)-acetaldehyde O-(2-hydroxyphenyl)oxime (1.0 equiv), the cross-coupling partner (e.g., arylboronic acid, 1.5 equiv), and 1,3,5-trimethoxybenzene (0.1 equiv, internal standard) in THF. Add this to the catalyst mixture.

  • Controlled Base Addition: Add finely milled anhydrous K 3​ PO 4​ (2.0 equiv).

    • Causality: The heterogeneous nature of the solid base ensures a slow, controlled deprotonation of the substrate. Rapid deprotonation by soluble bases (like KOtBu) creates a highly nucleophilic phenoxide that instantly poisons the catalyst.

  • Kinetic Monitoring (Self-Validation): Heat the reaction to 65°C. At t=2 h and t=4 h, extract 50 µL aliquots, quench with EtOAc/H 2​ O, and analyze via GC-MS.

    • Validation Check: Compare the product peak area to the internal standard. If the ratio does not increase between 2h and 4h, the catalyst has been poisoned. You must either decrease the reaction concentration or switch to a radical-based SET method[3].

  • Quench and Isolation: Upon completion (typically 12–16h), cool to room temperature, filter through a short pad of Celite to remove the phosphate salts and Pd black, and purify via flash chromatography.

Quantitative Data & Ligand Comparison

The table below summarizes the quantitative impact of ligand choice on overcoming the specific steric and electronic barriers presented by the ortho-hydroxyl group.

Ligand / Catalyst SystemElectronic ProfileSteric Profile (% V bur​ / Angle)Yield (%)Catalyst Deactivation (%)Primary Observation / Issue
PPh 3​ (Pd) Moderate σ -donorSmall (145° cone angle)12>80Severe chelation by ortho-OH.
dppf (Pd) Weak σ -donorBidentate3550Incomplete oxidative addition.
XPhos (Pd) Strong σ -donorBulky6815Good conversion; minor Beckmann byproduct.
IPr (Pd) Extreme σ -donorVery Bulky (% V bur​ ~33)92<5Optimal steric shielding; rapid coupling.
Breslow/NHC (Radical) SET DonorTunable88N/ABypasses metal-chelation entirely.

References

  • Buy (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime (EVT-13150362). EvitaChem.
  • Photo-induced imino functionalizations of alkenes via intermolecular charge transfer. PMC (National Institutes of Health).
  • Diastereoselective Radical Aminoacylation of Olefins through N-Heterocyclic Carbene Catalysis. Journal of the American Chemical Society - ACS Publications.
  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (E)- and (Z)-Acetaldehyde O-(2-hydroxyphenyl)oxime: Stability, Reactivity, and Experimental Workflows

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals The stereoisomerism of oximes and their ether derivatives is a critical variable in organic synthesis, directly dictating the the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

The stereoisomerism of oximes and their ether derivatives is a critical variable in organic synthesis, directly dictating the thermodynamic stability and divergent reactivity pathways of the molecule. (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime —a carbinol oxime characterized by an oxime functional group (C=NOH) where the oxygen is linked to a 2-hydroxyphenyl ring—serves as an excellent model for understanding these dynamics[1].

This guide provides an objective, data-driven comparison between the (E)- and (Z)-isomers of this compound, detailing the mechanistic causality behind their stability, their distinct reactivity profiles (such as in the Beckmann rearrangement), and self-validating protocols for their synthesis and analysis.

Structural Logic and Thermodynamic Stability

The assignment of (E) and (Z) configurations in acetaldehyde O-(2-hydroxyphenyl)oxime follows the Cahn-Ingold-Prelog (CIP) priority rules. On the carbon atom, the methyl group (-CH₃) takes priority over the hydrogen atom (-H). On the nitrogen atom, the O-aryl group takes priority over the lone pair.

  • (E)-Isomer: The high-priority methyl group and the bulky O-(2-hydroxyphenyl) group are positioned on opposite sides (anti) of the C=N double bond.

  • (Z)-Isomer: The methyl group and the O-(2-hydroxyphenyl) group are positioned on the same side (syn) of the C=N double bond.

The Causality of Stability

Computational studies on acetaldoxime derivatives consistently demonstrate that the (E)-isomer is thermodynamically favored over the (Z)-isomer[2]. The energy difference is fundamentally driven by steric and electronic effects. In the (Z)-configuration, the spatial proximity of the methyl group and the bulky 2-hydroxyphenyl ether moiety creates significant steric repulsion. This steric clash forces the molecule into a higher energy state, driving the thermodynamic equilibrium toward the relaxed (E)-state.

Furthermore, acid-promoted E/Z isomerization in aqueous or protic environments occurs via the formation of a protonated oxime adduct, lowering the activation barrier for the interconversion and allowing the system to settle into the thermodynamically stable (E)-form[3].

Isomerization E (E)-Isomer (Thermodynamically Stable) TS Protonated Adduct (Transition State) E->TS H+ / Heat TS->E Spontaneous Z (Z)-Isomer (Kinetically Accessible) TS->Z Isomerization Z->TS Relaxation Steric Steric Clash (CH3 vs O-Ar) Z->Steric Structural constraint

Thermodynamic E/Z isomerization pathway highlighting steric constraints.

Divergent Reactivity Profiles

The stereochemistry of the oxime ether dictates its behavior in key synthetic transformations. The most prominent example is the Beckmann rearrangement , which is strictly stereospecific. The mechanism involves the activation of the oxime oxygen (making it a better leaving group) followed by the simultaneous 1,2-migration of the group located anti to the leaving group[4].

Beckmann Rearrangement vs. Fragmentation
  • Reaction of the (E)-Isomer: Because the methyl group is anti to the O-aryl leaving group, the methyl group migrates to the nitrogen atom. This pathway yields an N-methyl amide derivative.

  • Reaction of the (Z)-Isomer: The hydrogen atom is anti to the O-aryl group. Migration of a hydrogen atom in aldoxime derivatives typically leads to Beckmann fragmentation (elimination), resulting in the formation of a nitrile and the expulsion of the phenol leaving group.

Directed Alkylation

Deprotonation of oximes with strong bases (e.g., n-butyllithium) at low temperatures (-78 °C) generates a dianion that reacts regiospecifically syn to the oxime oxygen[2]. The (Z)-isomer, having the methyl group syn to the oxygen, allows for facile α-alkylation. It is critical to perform this at -78 °C; higher temperatures lead to the elimination of the O-substituent, yielding nitriles as major byproducts[5].

Reactivity E_Iso (E)-Isomer (CH3 anti to O-Ar) Beckmann_E Beckmann Rearrangement (CH3 Migration) E_Iso->Beckmann_E Acid Catalyst Z_Iso (Z)-Isomer (H anti to O-Ar) Beckmann_Z Beckmann Fragmentation (H Migration / Elimination) Z_Iso->Beckmann_Z Acid Catalyst Product_E N-Methyl Amide Derivative Beckmann_E->Product_E Product_Z Nitrile Derivative + Phenol Beckmann_Z->Product_Z

Divergent Beckmann reactivity pathways based on E/Z stereochemistry.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and reactive properties of the (E) and (Z) isomers based on established computational and experimental benchmarks for acetaldoxime derivatives.

Parameter(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime(Z)-Acetaldehyde O-(2-hydroxyphenyl)oximeMechanistic Rationale
Thermodynamic Stability High (Global Minimum)Low (Local Minimum)Reduced steric hindrance in the (E)-form.
Steric Hindrance MinimalSignificantClash between syn -CH₃ and -O-Ar groups.
Beckmann Migration Group Methyl (-CH₃)Hydrogen (-H)Strictly anti-migration relative to the leaving group.
Primary Beckmann Product N-Methyl AmideNitrile (Fragmentation)H-migration in aldoximes favors elimination.
Directed α-Alkylation Hindered/Different RegiochemistryHighly Efficient (syn to O)Deprotonation occurs regiospecifically syn to the oxime oxygen.
GC Elution Order Elutes First (Typically)Elutes Second(E)-isomers generally exhibit lower polarity/dipole moments.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol naturally enriches the thermodynamically stable isomer, while the analytical protocol uses NMR to definitively confirm the stereochemical outcome.

Protocol A: Synthesis and Isolation of the (E)-Isomer

This procedure leverages mild conditions to form the oxime, followed by thermodynamic equilibration and selective crystallization to isolate the (E)-isomer[1].

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxyphenylhydroxylamine hydrochloride in a 1:1 mixture of ethanol and water.

  • Buffering: Add 1.2 equivalents of sodium acetate to the solution and stir for 10 minutes at room temperature to liberate the free hydroxylamine base.

  • Condensation: Cool the reaction mixture to 0–5 °C using an ice bath. Introduce 1.1 equivalents of acetaldehyde slowly, dropwise, under continuous magnetic stirring to prevent exothermic side reactions.

  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. This duration allows the kinetic mixture to equilibrate toward the thermodynamically favored (E)-isomer.

  • Isolation: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and recrystallize the crude product from a mixture of hexanes/ethyl acetate. The (E)-isomer, being more stable and capable of forming highly ordered intermolecular hydrogen bonds, preferentially crystallizes.

Protocol B: Acid-Catalyzed Isomerization and NMR Quantification

To study the (Z)-isomer or confirm the purity of the (E)-isomer, acid-promoted isomerization monitored by ¹H NMR is the gold standard[3].

  • Sample Preparation: Dissolve 10 mg of pure (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime in 0.6 mL of CDCl₃ in an NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift of the imine proton (CH=N) and the methyl doublet. In the (E)-isomer, the methyl group is anti to the oxygen, experiencing less deshielding from the oxygen's lone pairs compared to the (Z)-isomer.

  • Isomerization Induction: Add 1–2 drops of trifluoroacetic acid-d (TFA-d) to the NMR tube. Invert to mix.

  • Monitoring: Monitor the reaction by ¹H NMR over 24 hours. You will observe the emergence of a new set of signals corresponding to the (Z)-isomer (typically, the methyl doublet of the Z-isomer shifts downfield due to the proximity of the oxygen atom).

  • Validation: Calculate the E:Z ratio by integrating the distinct imine proton signals. The equilibrium ratio will quantitatively validate the thermodynamic preference for the (E)-isomer.

References

  • Buy (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime (EVT-13150362) - EvitaChem. Evitachem.com.
  • (Z)-acetaldehyde oxime | 5775-72-4 - Benchchem. Benchchem.com.
  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution.
  • Acetaldoxime - Wikipedia. Wikipedia.org.
  • Scheme 1 Relevant structures of acetaldoxime with the E orientation...
  • Product Class 15: Oximes. Thieme-connect.de.

Sources

Comparative

(E)-AcetaldehydeO-(2-hydroxyphenyl)oxime compared to other oxime ethers in catalysis

An In-Depth Comparative Guide to (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime and Other Oxime Ethers in Catalysis Authored by a Senior Application Scientist Introduction: The Versatile Role of Oxime Ethers in Modern Catalys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime and Other Oxime Ethers in Catalysis

Authored by a Senior Application Scientist

Introduction: The Versatile Role of Oxime Ethers in Modern Catalysis

Oxime ethers represent a versatile and powerful class of organic compounds that have garnered significant attention in the field of catalysis. Characterized by the R¹R²C=NOR³ functional group, their unique electronic and structural properties make them valuable as both tunable ligands and reactive substrates.[1][2] The inherent reactivity of the C=N double bond and the N-O single bond allows for a diverse range of transformations, including reductions, cross-coupling reactions, and cycloadditions.[1][3] In catalysis, oxime ethers primarily function in two distinct capacities: as directing groups in transition-metal-catalyzed C-H functionalization, where the nitrogen atom coordinates to the metal center, and as chelating ligands, where multiple donor atoms bind to a metal, thereby modulating its catalytic activity.

This guide provides a comparative analysis of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime against other classes of oxime ethers, focusing on how structural variations influence their performance in catalytic applications. We will delve into the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols for researchers in organic synthesis and drug development.

(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime: A Privileged Bidentate Ligand

(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, also known as salicylaldoxime, is distinguished by the presence of a hydroxyl group positioned ortho to the oxime ether moiety on the aromatic ring.[4] This structural feature is not merely an incidental substitution; it is the cornerstone of its unique catalytic potential. The proximity of the phenolic hydroxyl group allows it to act in concert with the oxime nitrogen to form a stable six-membered chelate ring with a metal center. This bidentate (N, O) coordination is a critical differentiating factor compared to simple monodentate oxime ethers.

Synthesis: The synthesis typically involves the condensation reaction of salicylaldehyde with hydroxylamine.[5] This straightforward procedure makes the ligand readily accessible.

Catalytic Implications of Chelation: The ability to form a stable chelate complex imparts several advantageous properties in catalysis:

  • Enhanced Catalyst Stability: Bidentate chelation can significantly stabilize the metal center, preventing ligand dissociation and catalyst decomposition, which often translates to higher turnover numbers (TON) and catalyst longevity.

  • Modulation of Electronic Properties: The phenolate oxygen is a strong electron-donating group, which can increase the electron density at the metal center, influencing its reactivity in oxidative addition and reductive elimination steps.

  • Stereochemical Control: The rigid conformation imposed by the chelate ring can create a well-defined chiral pocket around the metal center (if the ligand is chiral), enabling stereoselective transformations.

Salicylaldoxime and its derivatives are well-documented for their ability to form stable complexes with various transition metals, including copper, nickel, and palladium.[4][6] This property has been historically exploited in analytical chemistry for the gravimetric determination of metals and is now being leveraged in catalytic system design.[4][7]

G cluster_0 Monodentate Coordination cluster_1 Bidentate Chelation M1 Metal Center (M) L1 Simple Oxime Ether (e.g., O-methyl acetophenone oxime) L1->M1 N-coordination M2 Metal Center (M) L2 (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime L2->M2 N, O-chelation

Caption: Coordination modes of oxime ethers to a metal center.

Comparative Analysis with Other Oxime Ethers

The catalytic utility of an oxime ether is fundamentally dictated by its structure. Below, we compare (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime to other classes of oxime ethers.

Simple Aromatic and Aliphatic Oxime Ethers

This class includes compounds like acetophenone O-methyl oxime or cyclohexanone O-benzyl oxime, which lack a secondary coordinating group.

  • Primary Role: Their predominant application is as a monodentate directing group in C-H activation catalysis.[8] The nitrogen atom of the oxime ether coordinates to a palladium or rhodium catalyst, positioning it to selectively activate a C-H bond at the ortho-position of an aromatic ring or a specific C-H bond in an aliphatic system.

  • Performance Comparison: While effective for directing C-H functionalization, these monodentate ligands often require harsher reaction conditions or higher catalyst loadings compared to chelating systems. The transient nature of the monodentate coordination can lead to lower catalyst stability. For instance, in a Pd-catalyzed ortho-hydroxylation of arenes, the addition of a phosphine ligand was found to significantly improve reaction efficiency, suggesting the initial oxime ether coordination alone was suboptimal.[9]

  • Causality: The absence of a secondary, anchoring donor atom in simple oxime ethers results in a more labile metal-ligand interaction. In contrast, the chelate effect provided by the ortho-hydroxyl group in salicylaldoxime creates a thermodynamically more stable metal complex, which is less prone to deactivation pathways.

Oxime Ether Type Typical Application Coordination Catalyst Stability Key Advantage Representative Reference
Simple Alkyl/ArylC-H Functionalization Directing GroupMonodentate (N)ModerateDirects regioselectivityACS Catalysis, 2015[9]
(E)-Acetaldehyde O-(2-hydroxyphenyl)oximeChelating LigandBidentate (N, O)HighEnhances catalyst stability and reactivityTaylor & Francis, 2023[10]
O-Aryl Oxime EthersCross-Coupling SubstratesN/AN/AAccess to medicinally relevant scaffoldsOrganic Letters, 2007[11]
O-Aryl Oxime Ethers

Synthesized via copper- or palladium-catalyzed cross-coupling of oximes with aryl halides or arylboronic acids, O-aryloximes are important scaffolds in medicinal chemistry.[11][12]

  • Primary Role: These compounds are typically the products of catalytic reactions rather than the ligands themselves. However, their synthesis provides a platform to compare the nucleophilicity of different oximes.

  • Performance Comparison: The efficiency of O-arylation can depend heavily on the electronic and steric properties of the parent oxime. Ketoximes often react more readily than aldoximes in certain copper-catalyzed systems.[11] The development of these methods highlights the challenge of controlling reactivity at the oxime oxygen.

  • Causality: (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, with its acidic phenolic proton, would behave differently in these reactions. Under basic conditions used for O-arylation, deprotonation would likely occur at the more acidic phenol, making it a competing nucleophilic site and complicating the desired O-arylation of the oxime.

Oxime Ethers as Reductive Substrates

A significant area of oxime ether chemistry is their catalytic reduction to form valuable hydroxylamines, which are important building blocks in pharmaceuticals.[3]

  • Primary Role: In this context, the oxime ether is the substrate, and the goal is the selective reduction of the C=N bond without cleaving the relatively weak N-O bond.

  • Performance Comparison: The choice of catalyst is paramount. Iridium-based catalysts have shown remarkable efficiency and enantioselectivity in the asymmetric hydrogenation of oximes to chiral hydroxylamines, achieving high turnover numbers (up to 4000).[13] Metal-free systems using boranes like B(C₆F₅)₃ have also been developed for the hydrogenation of oxime ethers, though often requiring high hydrogen pressure.[3]

  • Causality: The nature of the O-substituent on the oxime ether is critical. For B(C₆F₅)₃-catalyzed hydrogenations, bulky O-substituents (e.g., silyl or t-butyl) were found to be essential for high reactivity.[3] This suggests that steric or electronic tuning of the ether portion can significantly impact the susceptibility of the C=N bond to reduction. The (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, with its aryl ether linkage, would present different steric and electronic properties compared to simple alkyl or silyl ethers, influencing its performance as a substrate in these reductions.

Experimental Protocols

To provide a practical context, we outline a general synthesis of a salicylaldoxime-type ligand and a representative catalytic application.

Protocol 1: Synthesis of tert-Octylsalicylaldoxime

This protocol is adapted from a one-pot synthesis method and demonstrates the formation of a functionalized salicylaldoxime derivative, which is used as a metal extractant.[6]

G reagents Reagents: - tert-Octylphenol - Mg Powder - Methanol - Paraformaldehyde - Toluene - Hydroxylamine Sulfate step1 Step 1: Formation of Magnesium Salt React tert-octylphenol with Mg/Methanol in Toluene. Heat to reflux. reagents->step1 step2 Step 2: Formylation Add paraformaldehyde portion-wise to the magnesium salt suspension. Continue reflux. step1->step2 step3 Step 3: Hydrolysis Cool the mixture and add sulfuric acid to hydrolyze the intermediate. step2->step3 step4 Step 4: Oximation Add aqueous hydroxylamine sulfate to the organic phase. Adjust pH and stir to form the oxime. step3->step4 product Product: tert-Octylsalicylaldoxime Isolate via phase separation, washing, and solvent evaporation. step4->product

Caption: Workflow for the one-pot synthesis of an alkyl salicylaldoxime.

Methodology:

  • Magnesium Salt Formation: Charge a flask with toluene, tert-octylphenol, magnesium powder, and methanol. Heat the mixture to reflux for 2-3 hours to form the magnesium phenoxide salt.

  • Formylation: Gradually add paraformaldehyde to the reaction mixture while maintaining reflux. Continue heating for another 4-5 hours.

  • Hydrolysis: Cool the reaction mixture and slowly add dilute sulfuric acid to hydrolyze the formylated intermediate and adjust the pH.

  • Oximation: Separate the organic layer. Add an aqueous solution of hydroxylamine sulfate. Adjust the pH to 5-6 with sodium hydroxide and stir vigorously for 2-3 hours at 50-60°C.

  • Workup: Separate the organic layer, wash with water, and remove the toluene under reduced pressure to yield the final product.

Trustworthiness: This one-pot method is efficient, with reported yields exceeding 95%.[6] Each step is driven by well-established chemical principles: the formation of a magnesium phenoxide to direct ortho-formylation, followed by a standard condensation with hydroxylamine.

Protocol 2: Palladium-Catalyzed Oxime Ether Directed C-H Hydroxylation

This protocol describes a general method for the hydroxylation of arenes using a simple oxime ether as a directing group, adapted from the work of Chen, et al.[9]

Methodology:

  • Reaction Setup: To a sealed tube, add the O-methyl oxime ether substrate (0.3 mmol), Pd(OAc)₂ (5 mol%), and triphenylphosphine (10 mol%).

  • Reagent Addition: Add Oxone (1.2 equivalents) as the oxidant and 1,2-dichloroethane (1 mL) as the solvent.

  • Reaction Execution: Seal the tube and stir the mixture at 100°C for 24 hours under an air atmosphere.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the ortho-hydroxylated product.

G A Pd(II) Catalyst B Coordination with Oxime Ether A->B + Substrate C C-H Activation (Palladacycle Formation) B->C ortho C-H bond D Oxidation Pd(II) -> Pd(IV) C->D + Oxidant (Oxone) E Reductive Elimination (C-O Bond Formation) D->E E->A - Product

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